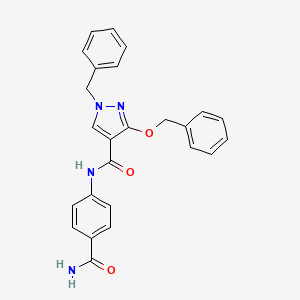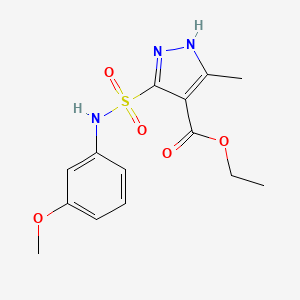
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone, also known as DMPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor that has been shown to exhibit potent anti-inflammatory and anti-tumor properties. In
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The compound’s unique structure and functional groups make it an interesting candidate for drug development. Researchers can explore its potential as a scaffold for designing novel pharmaceuticals. By modifying specific regions, they may create derivatives with improved bioavailability, target specificity, and therapeutic efficacy .
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) play essential roles in physiological processes, including pH regulation and CO₂ transport. Investigating the inhibitory activity of this compound against CA enzymes could lead to the development of new treatments for conditions like glaucoma, epilepsy, and cancer .
Anti-Fibrotic Agents
Given its structural resemblance to known anti-fibrotic compounds, researchers can explore whether this compound exhibits potent anti-fibrotic activity. In vitro and in vivo studies could assess its effects on fibrosis-related pathways, potentially offering therapeutic options for diseases involving excessive tissue scarring .
Crystal Engineering and Nanoarchitectonics
The compound’s layered crystal structure, formed by slipped π-stacking interactions, presents opportunities for crystal engineering. Researchers can investigate its self-assembly behavior, intermolecular interactions, and potential applications in nanomaterials. Additionally, computational methods (such as DFT and Hirshfeld surface analysis) can provide insights into its stability and properties .
Bicyclo[1.1.1]pentane Building Blocks
The bicyclo[1.1.1]pentane moiety within the compound is synthetically valuable. Researchers can explore its reactivity and use it as a building block for constructing complex molecules. Applications may include drug synthesis, materials science, and natural product analogs .
Molecular Docking Studies
Performing molecular docking simulations can reveal potential binding sites and interactions between this compound and specific protein targets. Researchers can focus on enzymes, receptors, or other biomolecules relevant to disease pathways. Such studies guide drug discovery efforts by predicting binding affinities and aiding in lead optimization .
Propriétés
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19(2)13-14(17-8-7-16-13)22-11-4-3-9-20(10-11)15(21)12-5-6-18-23-12/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVBWBQBLIPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)




![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592954.png)
![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)





![6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592965.png)
